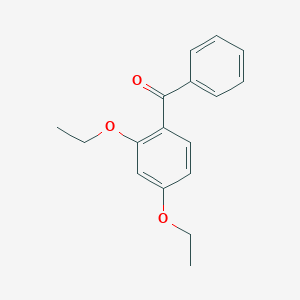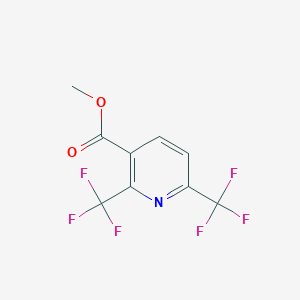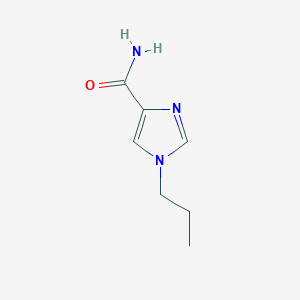
1-Propylimidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a propyl group at the first position and a carboxamide group at the fourth position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.
Méthodes De Préparation
The synthesis of 1-Propylimidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can lead to the formation of the imidazole ring . Another approach involves the use of oxalic acid diethyl ester and ethyl chloroacetate in the presence of sodium ethylate, followed by cyclization and aromatization to yield the desired imidazole derivative .
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Propyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazole ring, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce bromo- or chloro-substituted imidazoles, which may have different biological activities compared to the parent compound .
Applications De Recherche Scientifique
1-Propyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . This compound may also be used in the development of new drugs targeting specific enzymes or receptors.
In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and stabilizers in various chemical processes. Their ability to form stable complexes with metal ions makes them valuable in coordination chemistry and materials science .
Mécanisme D'action
The mechanism of action of 1-Propylimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
The molecular pathways involved in the action of imidazole derivatives may include disruption of cellular processes, interference with DNA replication, or modulation of signal transduction pathways. The specific mechanism depends on the structure of the compound and its target .
Comparaison Avec Des Composés Similaires
1-Propyl-1H-imidazole-4-carboxamide can be compared with other imidazole derivatives, such as 1-methyl-1H-imidazole-4-carboxamide and 1-ethyl-1H-imidazole-4-carboxamide. These compounds share a similar core structure but differ in the substituents attached to the imidazole ring.
1-Methyl-1H-imidazole-4-carboxamide: This compound has a methyl group instead of a propyl group, which may affect its biological activity and chemical reactivity.
1-Ethyl-1H-imidazole-4-carboxamide: The presence of an ethyl group can lead to different pharmacokinetic properties and interactions with molecular targets.
The uniqueness of 1-Propylimidazole-4-carboxamide lies in its specific substituent pattern, which can influence its solubility, stability, and biological activity compared to other imidazole derivatives .
Propriétés
Numéro CAS |
129993-49-3 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-propylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-3-10-4-6(7(8)11)9-5-10/h4-5H,2-3H2,1H3,(H2,8,11) |
Clé InChI |
TYARCZZSGBIMLK-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(N=C1)C(=O)N |
SMILES canonique |
CCCN1C=C(N=C1)C(=O)N |
Synonymes |
1H-Imidazole-4-carboxamide,1-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



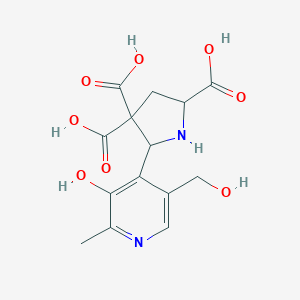
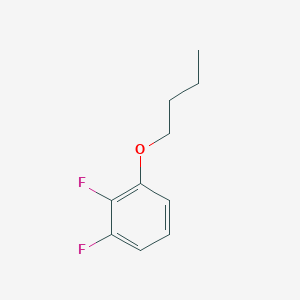
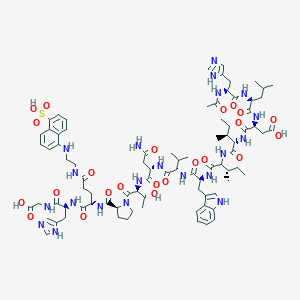
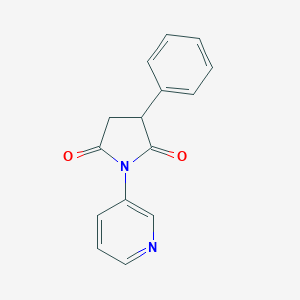
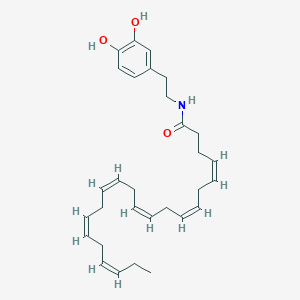
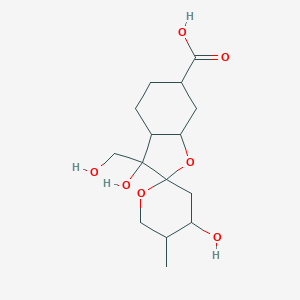
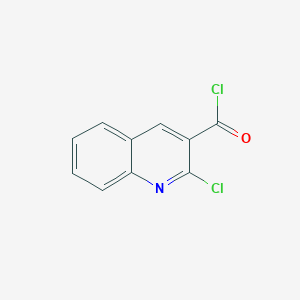
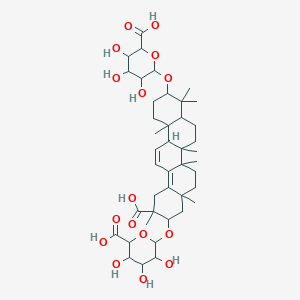
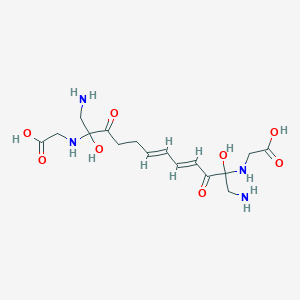
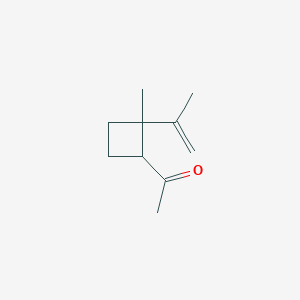
![Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)](/img/structure/B164078.png)
